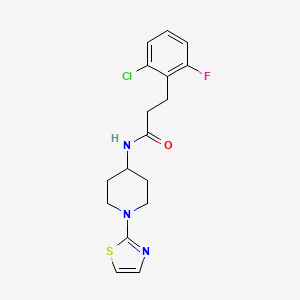

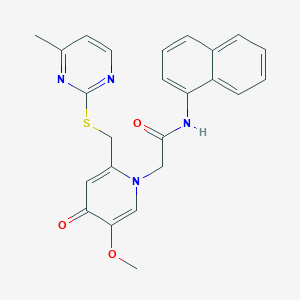

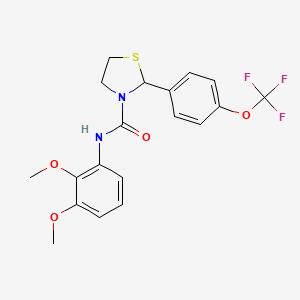

![molecular formula C13H15NO2 B2813163 Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid CAS No. 1160247-94-8](/img/structure/B2813163.png)

Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound. Spirocyclic compounds are characterized by having two rings sharing the same atom . They are inherently rigid, which decreases the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . Spiroindolines and spiroindoles, which are similar compounds, are present in a wide range of pharmaceuticals and biologically important natural alkaloids .

Synthesis Analysis

A chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides has been developed for efficient access to spiro (cyclopentane-1,3’-indoline) derivatives . Simple, inexpensive, and readily available NaOH is used as the sole catalyst for this process . A broad range of D-A cyclopropanes could be used as the C-3 synthons to react with oxindole-derived α,β-unsaturated enamides .Molecular Structure Analysis

Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .Chemical Reactions Analysis

The structurally sophisticated spiro (cyclopentane-1,3’-indoline) derivatives bearing up to 3 adjacent chiral centers are afforded in excellent yields as single diastereomers . The afforded spiro (cyclopentane-1,3’-indoline) product could be used as the reaction material for further transformations .Physical And Chemical Properties Analysis

Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiroindolines and spiroindoles have become biological targets . They possess versatile reactivity which enables them to act as precursors for other privileged heterocycles .Mechanism of Action

Future Directions

Considering reports on spiroindole and spirooxindole-containing scaffolds in the past decades, introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This will be very beneficial for discovering novel therapeutic candidate molecules .

properties

IUPAC Name |

spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHMXASENBULNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

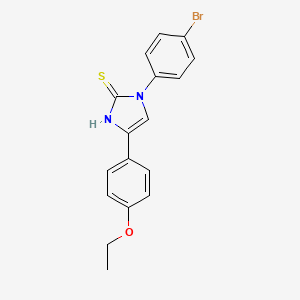

![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)

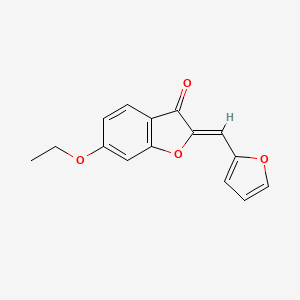

![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)

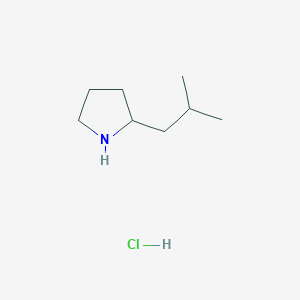

![7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2813099.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)